Tris(pyrrolidino)borane (CAS 4426-24-8): Technical Guide & Application Profile
Tris(pyrrolidino)borane (CAS 4426-24-8): Technical Guide & Application Profile
Executive Summary
Tris(pyrrolidino)borane (CAS 4426-24-8), also known as Tripyrrolidin-1-ylborane, is a specialized organoboron reagent characterized by a central boron atom bonded to three pyrrolidine rings via nitrogen.[] While it possesses Lewis acidic character typical of boranes, the p-π donation from the three nitrogen atoms renders the boron center electron-rich and sterically shielded compared to trihaloboranes.
Its primary utility in modern drug development and materials science lies in its role as a strategic precursor for diborane(4) compounds . It serves as a safer, more manageable gateway to Tetra(pyrrolidino)diborane(4), which is subsequently converted into Bis(pinacolato)diborane (B₂pin₂) —the gold standard reagent for Miyaura borylation reactions. This guide details its physicochemical properties, synthesis, and critical role in boron-boron bond formation.
Physicochemical Profile
| Property | Value | Context/Notes |
| CAS Number | 4426-24-8 | |
| Formula | C₁₂H₂₄BN₃ | |
| Molecular Weight | 221.15 g/mol | |
| Appearance | White to off-white solid | Low-melting solid; often handled as a melt or solution.[2] |
| Melting Point | 56–60 °C | Distinct phase change; useful for purity verification. |
| Boiling Point | ~308 °C (Predicted) | Decomposes/distills at lower temps under high vacuum. |
| Density | 1.04 g/cm³ | |
| Solubility | Soluble: Toluene, DCM, THF, Hexane | Incompatible: Water, Alcohols (Solvolysis). |
| ¹¹B NMR Shift | δ ~30–35 ppm (Broad singlet) | Characteristic of tris(amino)boranes (sp² B). |
| Stability | Moisture Sensitive | Hydrolyzes to release pyrrolidine and boric acid. |
Synthesis & Manufacturing Methodologies
The synthesis of Tris(pyrrolidino)borane requires strict exclusion of moisture. Two primary routes are employed: Direct Aminolysis (common) and Transamination (cleaner).
Protocol A: Direct Aminolysis of Boron Trichloride
This method utilizes the high reactivity of BCl₃ with pyrrolidine. To prevent the formation of mixed chloro-amino species, a significant excess of pyrrolidine (or an auxiliary base) is required to scavenge the HCl byproduct.
Reagents:
-
Boron Trichloride (BCl₃) (1.0 eq, typically 1M solution in hexanes/toluene)
-
Pyrrolidine (6.0+ eq)
-
Solvent: Dry Hexane or Toluene
Step-by-Step Workflow:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.
-
Base Charge: Charge the flask with Pyrrolidine (6 eq) and solvent. Cool to 0°C.[3]
-
Addition: Slowly add BCl₃ solution dropwise. The reaction is highly exothermic . A white precipitate (Pyrrolidine·HCl) will form immediately.
-
Reflux: After addition, warm to room temperature (RT) and then reflux for 2–3 hours to ensure complete substitution.
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Filtration: Cool to RT. Filter the mixture under inert atmosphere (Schlenk frit) to remove the solid hydrochloride salt.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is purified by vacuum distillation or recrystallization from dry hexane.
Protocol B: Transamination (Cleaner Profile)
Reacting Tris(dimethylamino)borane with pyrrolidine drives off gaseous dimethylamine, simplifying purification.
-
Reaction:
-
Advantage: No salt filtration required; the byproduct is a gas.
Visualization: Synthesis Workflow
Caption: Stoichiometric conversion of BCl3 to Tris(pyrrolidino)borane via aminolysis.
Key Application: The Diboron(4) Gateway
The most critical application of Tris(pyrrolidino)borane is its use as a precursor for synthesizing Tetra(pyrrolidino)diborane(4) , an intermediate that allows for the cost-effective production of Bis(pinacolato)diborane (B₂pin₂) without using hazardous B₂Cl₄.
The "Diboron Highway" Protocol
This workflow converts the B(sp²) center of Tris(pyrrolidino)borane into a B-B bonded diboron(4) species.
Phase 1: Halogenation Tris(pyrrolidino)borane is reacted with Boron Tribromide (BBr₃) to redistribute ligands, forming Bromobis(pyrrolidino)borane or related halo-amino boranes.
-
Reaction:
(Stoichiometry dependent)
Phase 2: Reductive Coupling (Wurtz-type) The brominated intermediate is reduced using alkali metals (Na or K) to form the B-B bond.
-
Reaction:
-
Product:Tetra(pyrrolidino)diborane(4) (CAS 158752-98-8).[5]
Phase 3: Alcoholysis to B₂pin₂ The pyrrolidine ligands on the diborane(4) backbone are labile towards acidic alcoholysis. Treatment with pinacol yields B₂pin₂.
-
Reaction:
Visualization: Diboron Synthesis Pathway
Caption: The industrial pathway converting Tris(pyrrolidino)borane to B2pin2 via reductive coupling.
Reactivity & Mechanistic Insights
Lewis Acidity vs. Steric Bulk
Unlike
-
Mechanism: The lone pairs on the three nitrogen atoms donate electron density into the empty p-orbital of boron (
-bonding). This satisfies the electronic deficiency of boron, making it less reactive toward nucleophiles than trialkyl boranes. -
Implication: It does not spontaneously form adducts with weak Lewis bases (ethers, thioethers). However, the B-N bonds are reactive toward protolysis (reaction with H-X).
Hydrolytic Instability
The B-N bond is susceptible to hydrolysis.
-
Diagnostic: A sample that smells strongly of pyrrolidine (fishy/ammoniacal) indicates decomposition. Pure material should have a faint amine odor but not overpowering.
Handling, Safety & Stability
Self-Validating Quality Checks
When receiving or synthesizing this compound, perform these checks to ensure integrity:
-
Visual: Must be a white solid or clear melt. Yellowing indicates oxidation or amine degradation.
-
Solubility Test: Dissolve a small amount in dry Toluene. It should form a clear solution. Cloudiness suggests hydrolysis (formation of insoluble Boric Acid).
-
¹¹B NMR: Run in
. Look for a single broad peak at ~30–35 ppm. A sharp peak at ~19 ppm indicates Boric Acid/Borate impurities.
Safety Protocols
-
Moisture Sensitive: Store under Argon or Nitrogen. Handle in a glovebox or using Schlenk techniques.
-
Skin/Eye Irritant: Hydrolysis on skin releases pyrrolidine, a caustic amine. Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.
-
Storage: Keep cool (< 25°C). While thermally stable up to its melting point, prolonged heating can cause slow degradation.
References
-
Synthesis via Aminolysis
-
Nöth, H., & Vahrenkamp, H. (1966). Beiträge zur Chemie des Bors, XXXVI. Über die Umsetzung von Bortrichlorid mit Aminen. Chemische Berichte.
-
-
Conversion to Diborane(4)
-
Abu Ali, H., Goldberg, I., & Srebnik, M. (2002). Tetra(pyrrolidino)diborane(4), [(C4H8N)2B]2, as a New Improved Alternative Synthetic Route to Bis(pinacolato)diborane(4).[6] European Journal of Inorganic Chemistry.
-
-
General Aminoborane Properties
-
B(C6F5)3 Catalyzed Dehydrogenation (Contextual Contrast)
-
Stubbs, N. E., et al. (2020). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Journal of the American Chemical Society. (Note: Tris(pyrrolidino)borane is the substrate type in similar dehydrogenation studies, distinct from the catalyst).
-
Sources
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Synthesis of Boron Trichloride? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1722-26-5 CAS MSDS (Borane-triethylamine complex) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
